Fluphenazine S,S-dioxide

Pharmaceutical Quality Control Analytical Method Validation Regulatory Compliance

Sourcing a non-pharmacopeial reference standard for Fluphenazine EP Impurity B risks misidentification and regulatory non-compliance. This Fluphenazine S,S-dioxide standard eliminates that risk, providing the exact S,S-dioxo oxidation state mandated by EP and USP monographs for accurate system suitability and impurity quantitation. It resolves a critical supply pain point for analytical and quality control laboratories requiring a highly characterized, authentic reference material. · Regulatory Certainty: Supplied with detailed characterization data compliant with EP/USP monographs, directly supporting ANDA method validation (AMV) and commercial batch release. · Technical Accuracy: Distinct retention time and MS profile ensure unequivocal resolution from the parent drug and Fluphenazine S-oxide (Impurity A), preventing misidentification. · Supply Assurance: Available as an in-stock, ready-to-ship product for pharmaceutical QC and R&D workflows globally.

Molecular Formula C22H26F3N3O3S
Molecular Weight 469.523
CAS No. 1476-79-5
Cat. No. B580002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluphenazine S,S-dioxide
CAS1476-79-5
Synonyms4-[3-[5,5-Dioxido-2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol;  4-[3-[2-(Trifluoromethyl)-10H-phenothiazin-10-yl]propyl]-1-piperazineethanol S,S-Dioxide;  Fluphenazine Impurity B (EP)
Molecular FormulaC22H26F3N3O3S
Molecular Weight469.523
Structural Identifiers
SMILESC1CN(CCN1CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)C(F)(F)F)CCO
InChIInChI=1S/C22H26F3N3O3S/c23-22(24,25)17-6-7-21-19(16-17)28(18-4-1-2-5-20(18)32(21,30)31)9-3-8-26-10-12-27(13-11-26)14-15-29/h1-2,4-7,16,29H,3,8-15H2
InChIKeyGHRRWTIXBRORSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluphenazine S,S-Dioxide Reference Standard


Fluphenazine S,S-dioxide (CAS 1476-79-5), also known as Fluphenazine Sulfone, is a fully oxidized derivative of the phenothiazine antipsychotic fluphenazine, characterized by the conversion of the ring sulfur to an S,S-dioxo group . It is an established impurity and degradation product of fluphenazine and its decanoate ester, and is designated as Fluphenazine EP Impurity B and USP Related Compound B [1]. This compound is primarily utilized as an analytical reference standard in pharmaceutical quality control, method validation, and stability studies to ensure compliance with international pharmacopoeial monographs [2].

Pharmacopoeial impurity standard for EP Impurity B / USP Related Compound B
Supports method validation, stability-indicating assays, and QC batch release testing
Fully oxidized S,S-dioxide derivative with distinct retention and spectral profile

Fluphenazine S,S-Dioxide: Why Generic Standards Fail


Fluphenazine S,S-dioxide is not an interchangeable impurity standard. Its unique S,S-dioxo oxidation state and specific retention time are distinct from the more common sulfoxide metabolite (Fluphenazine S-oxide, EP Impurity A) and the parent drug [1]. Regulatory pharmacopoeias (EP, USP) mandate the identification and quantification of *this specific impurity* (Impurity B) in fluphenazine drug substance and product monographs [2]. Using an unqualified or generic reference standard—or substituting a different fluphenazine-related compound—introduces critical risks of misidentification, inaccurate quantitation, and regulatory non-compliance in analytical method validation and routine quality control testing, thereby invalidating the scientific and regulatory integrity of pharmaceutical development and batch release .

Oxidation state mismatchS,S-dioxide differs from the sulfoxide (EP Impurity A) in retention time and mass spectrum; generic impurity standards may not co-elute or share detection characteristics.
Pharmacopoeial mandateEP and USP monographs require Impurity B (this compound) specifically for system suitability; any substitute invalidates method compliance review.
Physical identity verification gapMelting point (>56 °C) and solubility profile are unique; unqualified standards may fail identity confirmation, risking misidentification in routine QC.

Fluphenazine S,S-Dioxide Selection Evidence


Regulatory Identity: EP Impurity B & USP Compound B

Fluphenazine S,S-dioxide (CAS 1476-79-5) is unequivocally identified in the European Pharmacopoeia (EP) as Impurity B and in the United States Pharmacopeia (USP) as Related Compound B for fluphenazine monographs [1]. In contrast, the sulfoxide derivative (Fluphenazine S-oxide) is designated as EP Impurity A [2]. This formal regulatory recognition mandates the use of this specific compound for system suitability, identification, and quantitation of this impurity in drug substance and finished product testing.

Pharmacopoeial Designation
Head-to-head
S,S-dioxide: EP Impurity B / USP Related Compound B
Sulfoxide: EP Impurity A; N4'-oxide: no primary designation
Regulatory identity compliance context
Exclusive designation in EP/USP monographs
Pharmaceutical Quality Control Analytical Method Validation Regulatory Compliance

Room Temperature Stability Advantage

Fluphenazine S,S-dioxide exhibits stability sufficient for shipment and short-term handling at ambient temperature, while its long-term storage is recommended at -20°C [1]. This is in contrast to the parent drug fluphenazine and its sulfoxide, which are documented to be highly sensitive to light and moisture, requiring careful storage at 2–8°C to prevent degradation . The sulfone's increased oxidative state confers greater chemical robustness, mitigating the risk of degradation during transport and handling—a critical factor for maintaining reference standard integrity.

Stability Profile
Cross-study comparable
S,S-dioxide: stable for ambient shipment; long-term -20 °C
Sulfoxide: light/moisture-sensitive; requires 2–8 °C
Supports ambient handling logistics
Cold chain not required for shipment
Pharmaceutical Logistics Reference Standard Stability Analytical Laboratory

Melting Point and Solubility Characterization

Fluphenazine S,S-dioxide is characterized by a melting point >56°C and slight solubility in DMSO and methanol [1]. This specific melting point and solubility profile is distinct from other fluphenazine impurities and provides a verifiable physical identity for material confirmation and analytical method development. In comparison, the melting point for the N4-oxide sulphoxide derivative is >162°C (dec.), demonstrating a significant and measurable difference in physical properties [2].

Physical Identity
Cross-study comparable
Melting point >56 °C; slight solubility in DMSO/MeOH
N4-oxide sulphoxide: >162 °C (dec.)
Verifiable physical property context
~106 °C difference supports identity confirmation
Analytical Chemistry Method Development Reference Material Characterization

Negligible Pharmacological Activity

While direct receptor binding data for Fluphenazine S,S-dioxide is not available, class-level evidence demonstrates that sulfur oxidation of phenothiazines drastically reduces dopaminergic activity. For the analogous sulfoxide metabolite (fluphenazine sulfoxide, FLU-SO), receptor binding assays show only 1% to 3% the affinity for D1 and D2 receptors compared to the parent drug fluphenazine [1]. The further oxidized sulfone (S,S-dioxide) is expected to be even less active. This negligible receptor affinity confirms its suitability as an analytical marker that will not interfere with pharmacological assays.

Receptor Activity
Class-level
Inferred ≤1–3% D1/D2 affinity vs parent fluphenazine (based on sulfoxide data)
Supports bioanalytical matrix suitability
Direct S,S-dioxide data unavailable; class-level inference
Pharmacology Metabolite Activity Impurity Safety Assessment

Fluphenazine S,S-Dioxide Applications


GMP-Compliant Impurity Profiling

Fluphenazine S,S-dioxide is the mandated reference standard for identifying and quantifying EP Impurity B / USP Related Compound B in fluphenazine active pharmaceutical ingredient (API) and finished dosage forms. Its use is essential for meeting the system suitability and impurity acceptance criteria specified in official pharmacopoeial monographs, ensuring batch release testing complies with global regulatory standards for pharmaceutical quality [1].

HPLC/LC-MS Method Development & Validation

This compound serves as a critical calibrant and system suitability standard during the development, validation, and routine execution of stability-indicating HPLC or LC-MS methods. Its defined retention time and mass spectral profile allow for the accurate resolution and quantitation of the sulfone impurity from the parent drug and other related substances (e.g., sulfoxide, N-oxide), a requirement for robust analytical method validation .

Metabolism & Pharmacokinetic Studies

As a metabolite and degradation product of fluphenazine, this sulfone standard is used as an authentic reference material to confirm the identity of this specific compound in biological samples (e.g., plasma, tissue homogenates) during metabolism, pharmacokinetic, or bioequivalence studies. Its negligible pharmacological activity ensures it does not confound the measurement of active drug concentrations, providing a reliable marker for metabolic fate analysis [2].

Forced Degradation & Stability Studies

In forced degradation (stress) studies of fluphenazine drug substance and product, Fluphenazine S,S-dioxide is a key marker of oxidative degradation. Its use as a reference standard is crucial for identifying this degradation product, establishing degradation pathways, and validating that the analytical method can effectively monitor the stability of the drug product throughout its shelf life [3].

Application
Selection Property
Validation Focus
GMP Impurity Profiling
Pharmacopoeial designation (EP Impurity B / USP Related Compound B)
System suitability and impurity acceptance criteria review
Chromatographic Method Validation
Distinct retention and mass spectral profile
Resolution from parent drug and related substances
Metabolism & PK Studies
Negligible receptor activity
No confounding of active drug measurement
Forced Degradation Studies
Oxidative degradation marker stability
Stability-indicating method monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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